

# GNF4877: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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## Compound of Interest

Compound Name: GNF4877

Cat. No.: B15541141

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## Abstract

**GNF4877** is a synthetic organic compound that has garnered significant interest in the field of diabetes research. It functions as a potent dual inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and glycogen synthase kinase 3 $\beta$  (GSK3 $\beta$ ).<sup>[1]</sup><sup>[2]</sup> This inhibition leads to the blockade of the nuclear export of the nuclear factor of activated T-cells (NFAT), ultimately promoting pancreatic  $\beta$ -cell proliferation.<sup>[3]</sup><sup>[4]</sup><sup>[5]</sup><sup>[6]</sup> Preclinical studies have demonstrated the potential of **GNF4877** to increase  $\beta$ -cell mass and improve glycemic control, offering a novel therapeutic strategy for diabetes. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of **GNF4877**, including detailed experimental protocols and an exploration of its mechanism of action.

## Chemical Structure and Properties

**GNF4877** is an aminopyrazine derivative with the IUPAC name (3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid.<sup>[1]</sup> Its chemical structure and key identifying information are presented below.

Table 1: Chemical and Physical Properties of **GNF4877**

Property	Value	Reference
IUPAC Name	(3R)-1-[3-[[3-amino-6-(2-fluoro-5-propan-2-yloxyphenyl)pyrazine-2-carbonyl]amino]pyridin-4-yl]piperidine-3-carboxylic acid	[1]
Molecular Formula	C25H27FN6O4	[2][3]
Molecular Weight	494.52 g/mol	[3]
CAS Number	2041073-22-5	[1][2]
SMILES String	<chem>CC(C)Oc1ccc(F)c(c1)-c1cnc(N)c(n1)C(=O)Nc1cnccc1N1CCC--INVALID-LINK--C(O)=O</chem>	[4]
Appearance	Solid powder	[7]
Solubility	Soluble in DMSO	[4][5][7]

## Biological Activity and Mechanism of Action

**GNF4877** exerts its biological effects through the dual inhibition of two key kinases: DYRK1A and GSK3 $\beta$ . [1][2] This targeted inhibition has been shown to be a promising strategy for inducing the proliferation of pancreatic  $\beta$ -cells, the cells responsible for producing insulin.

## Kinase Inhibition

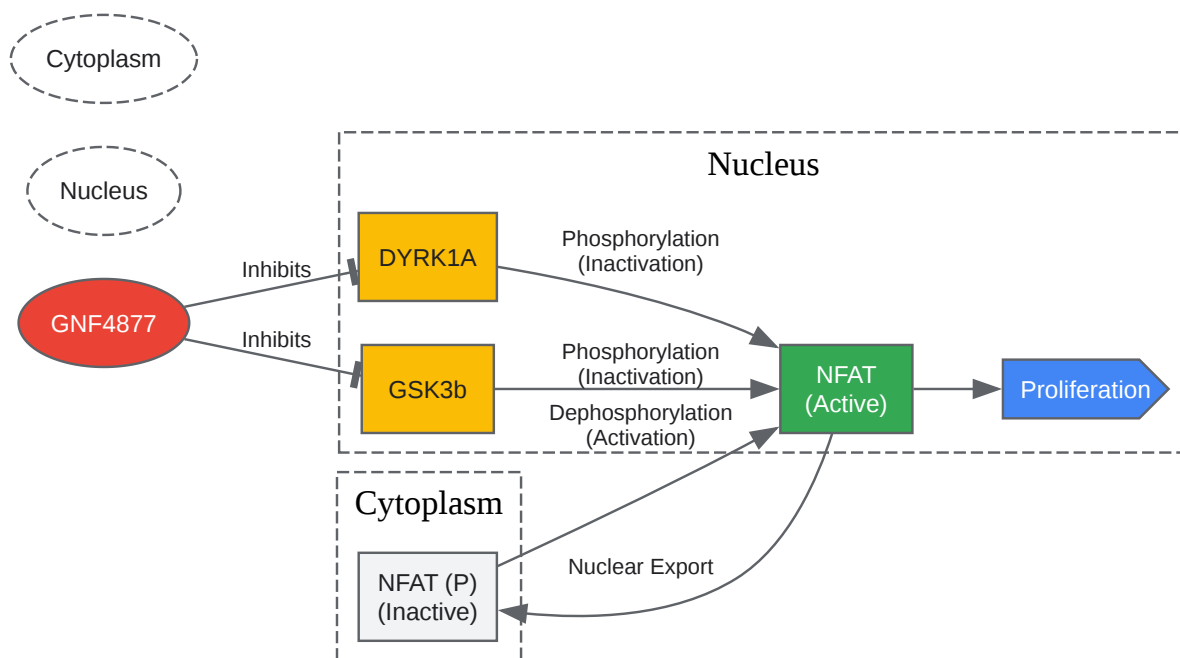
**GNF4877** is a potent inhibitor of both DYRK1A and GSK3 $\beta$ , with reported IC50 values of 6 nM and 16 nM, respectively. [3][4][5][6]

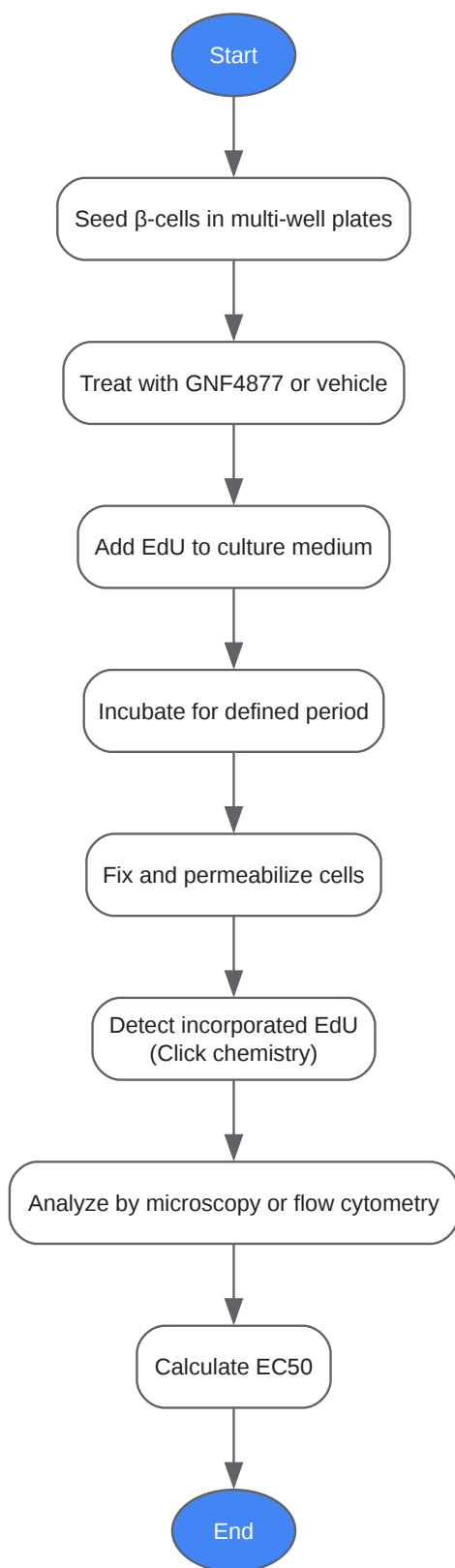
Table 2: In Vitro Inhibitory Activity of **GNF4877**

Target	IC50	Reference
DYRK1A	6 nM	[3][5][6]
GSK3 $\beta$	16 nM	[3][5][6]

## Signaling Pathway

The primary mechanism of action of **GNF4877** involves the modulation of the calcineurin-NFAT signaling pathway. In pancreatic  $\beta$ -cells, increased intracellular calcium levels activate calcineurin, which in turn dephosphorylates NFAT transcription factors, allowing their translocation into the nucleus to promote gene expression related to proliferation. DYRK1A and GSK3 $\beta$  act as negative regulators of this pathway by phosphorylating NFAT in the nucleus, leading to its export back to the cytoplasm. By inhibiting DYRK1A and GSK3 $\beta$ , **GNF4877** prevents this nuclear export, leading to the accumulation of active NFAT in the nucleus and subsequent  $\beta$ -cell proliferation.[\[3\]](#)[\[4\]](#)





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